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An In-Depth Technical Guide to Pelgifatamab Corixetan for PSMA-Positive Cancers

Executive Summary
Prostate-Specific Membrane Antigen (PSMA) is a well-validated cell surface target for the

diagnosis and treatment of prostate cancer. Pelgifatamab corixetan (also known as PSMA-

TTC or BAY 2315497) is a next-generation therapeutic agent designed to selectively destroy

PSMA-expressing tumor cells. It is classified as a targeted alpha therapy (TAT), an approach

that delivers highly potent, short-range alpha-particle radiation directly to the cancer site,

thereby minimizing damage to surrounding healthy tissue. This document provides a

comprehensive technical overview of pelgifatamab corixetan, including its mechanism of

action, preclinical efficacy, and key experimental methodologies, intended for an audience of

researchers and drug development professionals.

Mechanism of Action
Pelgifatamab corixetan is an antibody-drug conjugate composed of three key parts:

Pelgifatamab: A human IgG1 monoclonal antibody that specifically targets the extracellular

domain of PSMA[1].

Corixetan: A chelator based on 3,2-hydroxypyridinone (HOPO) that is covalently linked to

the antibody[1][2].
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Thorium-227 (²²⁷Th): A radioisotope that is stably complexed by the corixetan chelator.

Thorium-227 is an alpha-emitter, which decays and releases high-energy alpha particles

(helium nuclei)[2][3].

The therapeutic strategy is based on the targeted delivery of these cytotoxic alpha particles.

Upon intravenous administration, pelgifatamab corixetan circulates in the bloodstream and

binds with high affinity to PSMA expressed on the surface of prostate cancer cells. Following

binding, the conjugate is internalized by the cancer cell. The subsequent decay of Thorium-227

releases alpha particles that induce complex, difficult-to-repair DNA double-strand breaks,

leading to cell-cycle arrest and potent induction of apoptosis. This targeted delivery of a highly

potent payload allows for the specific eradication of PSMA-positive cancer cells.
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Mechanism of Action for Pelgifatamab Corixetan.
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Preclinical Data
Pelgifatamab corixetan has demonstrated significant anti-tumor activity in a range of

preclinical models. Furthermore, the pelgifatamab antibody has also been successfully

conjugated to Actinium-225 (²²⁵Ac), another alpha-emitter, showing similarly potent results.

In Vitro Cytotoxicity
The conjugate shows high cytotoxicity specifically in PSMA-expressing prostate cancer cell

lines, while PSMA-negative lines are unaffected. This confirms the target-dependent activity of

the drug.

Cell Line
PSMA
Expression

Conjugate IC50 Citation

LNCaP Positive
²²⁵Ac-

pelgifatamab
0.0015 kBq/mL

C4-2 Positive
²²⁵Ac-

pelgifatamab
0.017 kBq/mL

22Rv1 Positive
²²⁵Ac-

pelgifatamab
0.03 kBq/mL

PC-3 Negative
²²⁵Ac-

pelgifatamab
>5 kBq/mL

DU-145 Negative
²²⁵Ac-

pelgifatamab
>5 kBq/mL

In Vivo Efficacy in Xenograft Models
Pelgifatamab corixetan and its Actinium-225 analogue have shown robust, dose-dependent

anti-tumor efficacy in various cell-line derived (CDX) and patient-derived (PDX) xenograft

models of prostate cancer. Efficacy is often measured as a T/C (Treatment/Control) ratio,

representing the relative change in tumor volume in treated versus vehicle-treated animals.
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Xenograft
Model

Treatment Dose (kBq/kg)
T/C Ratio
(Volume)

Citation

Various CDX &

PDX

²²⁷Th-

pelgifatamab
300 - 500 0.01 - 0.31

22Rv1

(hormone-

insensitive)

²²⁷Th-

pelgifatamab
300 0.44

22Rv1

(hormone-

insensitive)

Darolutamide +

²²⁷Th-

pelgifatamab

100 mg/kg + 300 0.27

C4-2
²²⁵Ac-

pelgifatamab
300 0.10

C4-2 ²²⁵Ac-DOTA-pelgi 300 0.37

C4-2
²²⁷Th-

pelgifatamab
300 0.33

LNCaP
²²⁵Ac-

pelgifatamab
70, 125, or 250 <0.01

KuCaP-1 (PDX)
²²⁵Ac-

pelgifatamab
75 0.55

KuCaP-1 (PDX)
²²⁵Ac-

pelgifatamab
150 0.44

KuCaP-1 (PDX)
²²⁵Ac-

pelgifatamab
300 0.26

Notably, combination therapy with the androgen receptor (AR) inhibitor darolutamide

potentiated the anti-tumor effect. Mechanistic studies revealed that darolutamide upregulates

PSMA expression on cancer cells, increasing the target density for pelgifatamab corixetan,

and may also impair DNA damage repair pathways.

Clinical Development
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Pelgifatamab corixetan (BAY 2315497) is being evaluated in a Phase I clinical trial for patients

with metastatic castration-resistant prostate cancer (mCRPC) (NCT03724747). The study aims

to determine the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of the

agent, both as a monotherapy and in combination with darolutamide. A separate Phase I study

has been initiated for the actinium-225 version, ²²⁵Ac-pelgifatamab (NCT06052306).

Key Experimental Protocols & Workflows
Detailed protocols are proprietary; however, based on published literature, the following

methodologies are representative of the key experiments used to characterize pelgifatamab

corixetan.

In Vitro Cytotoxicity Assay
Objective: To determine the target-specific cell-killing ability of the radiolabeled antibody.

Cell Lines: PSMA-positive (e.g., LNCaP, C4-2) and PSMA-negative (e.g., PC-3, DU-145)

human prostate cancer cell lines.

Methodology:

Cells are seeded in multi-well plates and allowed to adhere overnight.

Cells are treated with a dilution series of ²²⁷Th-pelgifatamab or ²²⁵Ac-pelgifatamab.

Following an incubation period (typically 3-5 days), cell viability is assessed using a

standard colorimetric assay (e.g., MTS or CellTiter-Glo) that measures metabolic activity.

Data is normalized to untreated controls, and IC50 values (the concentration required to

inhibit cell growth by 50%) are calculated.

Preparation Treatment Analysis

Seed PSMA+ and
PSMA- Cells

Incubate 24h
(Adhesion)

Add Dilution Series
of Pelgifatamab Conjugate

Incubate 72-120h
Measure Cell Viability

(e.g., MTS Assay)
Calculate IC50 Values
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Workflow for a typical in vitro cytotoxicity assay.

In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of pelgifatamab corixetan in a living organism.

Animal Model: Immunocompromised mice (e.g., nude or SCID) bearing subcutaneous or

orthotopic (e.g., intratibial) tumors from human prostate cancer cell lines (e.g., 22Rv1, C4-2)

or patient-derived tissue.

Methodology:

Tumor cells/fragments are implanted into mice.

Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³).

Mice are randomized into treatment groups (e.g., vehicle control, pelgifatamab corixetan
at various doses).

The drug is administered, typically via a single intravenous (i.v.) injection.

Tumor volume and body weight are measured regularly (e.g., twice weekly).

For specific models, serum PSA levels may be monitored as a biomarker of tumor burden.

At the end of the study, T/C ratios are calculated to determine efficacy.
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Workflow for an in vivo xenograft efficacy study.

Biodistribution Studies
Objective: To determine the uptake and clearance of the radiolabeled antibody in different

organs and the tumor.

Methodology: Following administration of the radiolabeled conjugate to tumor-bearing mice,

animals are sacrificed at various time points. Tissues of interest (tumor, blood, liver, kidneys,
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bone, etc.) are harvested, weighed, and their radioactivity is measured using a gamma

counter. The uptake in each organ is typically expressed as a percentage of the injected

dose per gram of tissue (%ID/g). These studies confirmed high tumor accumulation with

clearance from most other organs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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